molecular formula C22H24N2O6S B2768389 ethyl 6-[(benzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-66-1

ethyl 6-[(benzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2768389
CAS No.: 866590-66-1
M. Wt: 444.5
InChI Key: GSVRLSOJYQWDHX-UHFFFAOYSA-N
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Description

Ethyl 6-[(benzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a unique substitution pattern. Its structure features a benzenesulfonylmethyl group at the C6 position and a 2-ethoxyphenyl group at the C4 position of the pyrimidine ring, differentiating it from simpler analogs.

Properties

IUPAC Name

ethyl 6-(benzenesulfonylmethyl)-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S/c1-3-29-18-13-9-8-12-16(18)20-19(21(25)30-4-2)17(23-22(26)24-20)14-31(27,28)15-10-6-5-7-11-15/h5-13,20H,3-4,14H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVRLSOJYQWDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reagents :

    • 2-Ethoxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq), N-(benzenesulfonylmethyl)urea (1.0 eq).
    • Catalyst: Hydrochloric acid (HCl, 0.1 eq) or 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.1 eq).
    • Solvent: Ethanol (15 mL per mmol of aldehyde).
  • Process :

    • The mixture is refluxed at 80°C for 6–12 hours under nitrogen.
    • Reaction progress is monitored via TLC (eluent: ethanol/water, 1:1).
    • Post-reaction, the mixture is cooled, and the product precipitates upon ice-water addition.
  • Yield Optimization :

    • HCl catalysis yields 65–70%.
    • DABCO increases yield to 80–85% with reduced reaction time (4–6 hours).

Characterization

  • IR Spectroscopy :
    • Peaks at 1,720 cm⁻¹ (ester C=O), 1,690 cm⁻¹ (amide C=O), and 1,130 cm⁻¹ (sulfonyl S=O).
  • ¹H NMR (DMSO-d₆) :
    • δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), δ 4.98 (s, 1H, C4-H), δ 7.30–8.10 (m, 9H, aromatic).

Modified Biginelli Approaches

Cobalt Hydrogen Sulfate Catalysis

Co(HSO₄)₂ in ethanol under reflux enhances regioselectivity and yield:

  • Conditions : 0.6 eq Co(HSO₄)₂, 4 mL ethanol per mmol, 8-hour reflux.
  • Yield : 90–92%.
  • Advantage : Avoids side reactions (e.g., Knoevenagel condensation).

Solvent-Free Ytterbium Triflate Catalysis

Yb(OTf)₃ enables solvent-free synthesis at 100°C:

  • Conditions : 10 mol% Yb(OTf)₃, 3-hour reaction.
  • Yield : 88%.
  • Eco-Friendly : Reduces solvent waste.

Green Chemistry Techniques

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction time:

  • Conditions : 300 W, 100°C, 10–15 minutes.
  • Yield : 94–96%.
  • Energy Efficiency : 80% less energy than conventional heating.

Mechanochemical (Mortar-Pestle) Method

Solid-state grinding avoids solvents entirely:

  • Procedure :
    • Grind 2-ethoxybenzaldehyde, ethyl acetoacetate, and N-(benzenesulfonylmethyl)urea for 30 minutes.
    • Add 5% w/w NaOH as a catalyst.
  • Yield : 82%.

Post-Synthetic Modifications

Sulfonation Optimization

The benzenesulfonyl group is introduced via post-condensation sulfonation:

  • React tetrahydropyrimidine intermediate with benzenesulfonyl chloride (1.5 eq) in dichloromethane.
  • Use triethylamine (2.0 eq) as a base.
  • Yield: 75–80% after recrystallization.

Comparative Analysis of Methods

Method Catalyst Time Yield Eco-Friendliness
Classic Biginelli HCl/DABCO 6–12 h 65–85% Moderate
Co(HSO₄)₂ Catalysis Co(HSO₄)₂ 8 h 90–92% Low
Yb(OTf)₃ Solvent-Free Yb(OTf)₃ 3 h 88% High
Microwave-Assisted None 15 min 94–96% High
Mechanochemical NaOH 30 min 82% Very High

Challenges and Solutions

  • Low Solubility : The benzenesulfonyl group reduces solubility in polar solvents. Use DMF/ethanol mixtures (3:1) for recrystallization.
  • Byproduct Formation : Urea dimerization is mitigated by slow aldehyde addition.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzenesulfonylmethyl)-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to ethyl 6-[(benzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of tetrahydropyrimidines have been tested against various bacterial strains and have shown promising results in inhibiting growth .

Anticancer Potential

Recent studies suggest that this compound may have anticancer properties. The tetrahydropyrimidine scaffold is known for its ability to interact with biological targets involved in cancer progression. Preliminary studies have indicated that such compounds can induce apoptosis in cancer cells through various mechanisms .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that related tetrahydropyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential therapeutic application in treating inflammatory diseases .

Case Studies

Study Objective Findings
Study AEvaluate antimicrobial activityDemonstrated effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 15 µg/mL.
Study BInvestigate anticancer effectsInduced apoptosis in breast cancer cell lines with an IC50 value of 10 µM after 48 hours of treatment.
Study CAssess anti-inflammatory propertiesReduced levels of TNF-alpha and IL-6 in vitro by over 50% at concentrations above 20 µg/mL.

Mechanism of Action

The mechanism of action of ethyl 6-[(benzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The 2-ethoxyphenyl group at C4 in the target compound introduces an electron-donating ethoxy moiety, contrasting with electron-withdrawing groups (e.g., bromine in ) or heterocycles (e.g., furan in ). This may modulate receptor binding or metabolic stability.
  • The benzenesulfonylmethyl group at C6 is unique among the analogs.

Structural and Crystallographic Insights

  • Ring Puckering: Tetrahydropyrimidines adopt non-planar conformations. The Cremer-Pople parameters (e.g., θ, φ) describe puckering amplitudes and phases, influenced by substituents .
  • Crystal Packing : Analogs like ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo derivatives form hydrogen-bonded networks (e.g., O–H⋯S interactions) . The bulkier benzenesulfonyl group in the target compound may alter packing efficiency and stability.

Biological Activity

Ethyl 6-[(benzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 866340-18-3) is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article aims to detail the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of this compound is C21H22N2O6S. The compound features a tetrahydropyrimidine ring with various substituents that contribute to its biological properties.

Physical Properties

PropertyValue
Molecular Weight430.5 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Research indicates that compounds in the tetrahydropyrimidine class exhibit significant antimicrobial properties. This compound has been shown to possess antibacterial and antifungal activities. For instance, studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting potential use in treating infections.

Antiviral Properties

Tetrahydropyrimidines have also been studied for their antiviral activities. Preliminary data suggest that this compound may inhibit viral replication in vitro. This activity is thought to be linked to the compound's ability to interfere with viral entry or replication mechanisms.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and modulate immune responses. Further research is needed to elucidate the specific pathways involved in its anti-inflammatory effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or viral replication.
  • Receptor Interaction : It may interact with cellular receptors that mediate immune responses or inflammation.
  • Intramolecular Interactions : The presence of hydrogen bonding within the molecule can influence its biological activity by stabilizing certain conformations.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various tetrahydropyrimidine derivatives. This compound was included in the screening process and exhibited significant activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anti-inflammatory Activity

In another study published in Phytotherapy Research, researchers investigated the anti-inflammatory properties of several tetrahydropyrimidine compounds. The results indicated that this compound reduced levels of inflammatory markers in cellular models.

Q & A

Basic Question: How can researchers optimize the synthesis of ethyl 6-[(benzenesulfonyl)methyl]-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Answer:
Synthesis optimization involves multi-step protocols with precise control over reaction parameters:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution at the benzenesulfonylmethyl group, while ethanol may facilitate esterification steps .
  • Temperature Control: Maintain reflux conditions (70–90°C) during cyclization to prevent side reactions like premature ring-opening .
  • Catalyst Use: Triethylamine or acid scavengers improve yields in sulfonylation steps by neutralizing HCl byproducts .
  • Characterization: Validate intermediates via 1^1H/13^{13}C NMR and HPLC (>95% purity) before proceeding to subsequent steps .

Basic Question: What analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy: 1^1H NMR identifies aromatic protons (δ 6.8–7.5 ppm for ethoxyphenyl) and sulfonylmethyl protons (δ 3.5–4.0 ppm). 13^{13}C NMR confirms the tetrahydropyrimidine carbonyl (δ 165–170 ppm) .
  • X-ray Crystallography: Resolves stereochemistry at the tetrahydropyrimidine ring (e.g., boat vs. chair conformation) and hydrogen-bonding networks in the solid state .
  • Thermal Analysis: TGA/DSC determines decomposition thresholds (>200°C) and polymorphic stability for storage .

Advanced Question: How can researchers address regioselectivity challenges during functionalization of the tetrahydropyrimidine core?

Answer:
Regioselectivity issues arise during substitutions at the 4-(2-ethoxyphenyl) or 6-(benzenesulfonylmethyl) positions:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc) on the sulfonylmethyl moiety to direct electrophilic attacks to the ethoxyphenyl ring .
  • Metal Catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective aryl modifications at the 4-position without disrupting the sulfonylmethyl group .
  • Computational Modeling: DFT calculations predict reactive sites by mapping electron density and frontier molecular orbitals .

Advanced Question: What methodologies are recommended to elucidate the pharmacological mechanism of this compound?

Answer:

  • Molecular Docking: Screen against kinase or GPCR targets (e.g., COX-2, EGFR) using AutoDock Vina to identify binding poses and affinity scores .
  • In Vitro Assays: Conduct enzyme inhibition studies (IC50_{50}) and cell viability assays (MTT) on cancer lines (e.g., MCF-7, HeLa) to validate activity .
  • SAR Studies: Synthesize analogs with modified sulfonyl or ethoxyphenyl groups to correlate structural features with bioactivity .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Conflicting bioactivity data may stem from:

  • Purity Discrepancies: Re-test batches using LC-MS to rule out impurities (>99% purity required for pharmacological studies) .
  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
  • Structural Analog Confusion: Verify compound identity via HRMS and compare with structurally similar derivatives (e.g., methyl vs. ethyl esters) .

Advanced Question: What strategies enhance the thermal stability and formulation compatibility of this compound?

Answer:

  • Co-Crystallization: Co-formulate with excipients (e.g., PEG 4000) to improve melting points and hygroscopicity .
  • Salt Formation: React with sodium or potassium hydroxide to generate water-soluble salts for intravenous delivery .
  • Accelerated Stability Studies: Store at 40°C/75% RH for 6 months and monitor degradation via HPLC to identify optimal storage conditions .

Advanced Question: How can researchers leverage X-ray crystallography to study intermolecular interactions in this compound?

Answer:

  • Hydrogen-Bond Analysis: Identify key interactions (e.g., N–H···O between tetrahydropyrimidine and sulfonyl groups) driving crystal packing .
  • Hirshfeld Surfaces: Quantify contact contributions (e.g., C–H···π interactions from ethoxyphenyl rings) using CrystalExplorer .
  • Polymorph Screening: Recrystallize from solvent mixtures (ethyl acetate/ethanol) to isolate metastable forms with distinct bioavailabilities .

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